

Methyl 2-Methyltetrahydrofuran-2-carboxylate as a green solvent replacement for THF

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Methyl 2-Methyltetrahydrofuran-2-carboxylate**

Cat. No.: **B580038**

[Get Quote](#)

Application Notes and Protocols: Methyl 2-Methyltetrahydrofuran-2-carboxylate

To Researchers, Scientists, and Drug Development Professionals,

This document provides a summary of the available information on **Methyl 2-Methyltetrahydrofuran-2-carboxylate**. It is important to note at the outset that while the topic of interest is its potential as a green solvent replacement for Tetrahydrofuran (THF), publicly available scientific literature and documentation on this specific application are limited. The compound is more prominently documented as a versatile building block in organic synthesis.

There appears to be a common point of confusion between **Methyl 2-Methyltetrahydrofuran-2-carboxylate** and 2-Methyltetrahydrofuran (2-MeTHF). The latter, 2-MeTHF, is a well-established and widely researched green solvent alternative to THF, derived from renewable resources like corncobs and bagasse.^{[1][2][3]} In contrast, **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is primarily utilized as a reactant or intermediate in chemical manufacturing.

This document will first present the known properties and applications of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** based on available data. Subsequently, for the benefit of researchers seeking green solvent alternatives to THF, a brief overview and comparison of 2-MeTHF is provided.

Methyl 2-Methyltetrahydrofuran-2-carboxylate: Properties and Known Applications

Methyl 2-Methyltetrahydrofuran-2-carboxylate (CAS No. 37443-42-8), also known as Methyl tetrahydro-2-furoate, is a cyclic ester.^{[1][4]} It is recognized for its favorable solubility in various organic solvents and its utility as a versatile intermediate in the synthesis of fine chemicals.^[5]

1.1. Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is presented in the table below.

Property	Value	Reference
CAS Number	37443-42-8	[5]
Molecular Formula	C ₆ H ₁₀ O ₃	[5]
Molecular Weight	130.14 g/mol	[5]
Appearance	Colorless to brown clear liquid	[5][6]
Boiling Point	180 °C @ 680 mmHg	[5]
Density	1.11 g/cm ³	[5]
Refractive Index	n _{20D} 1.44	[5]
Purity	≥ 98% (GC)	[5]
Synonyms	Tetrahydrofuran-2-carboxylic acid methyl ester, 2-Tetrahydrofuroic acid methyl ester	[5][6]

1.2. Primary Applications

Based on current literature and supplier information, the primary applications of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** are:

- Synthesis of Fine Chemicals: It serves as a versatile building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]
- Pharmaceutical Intermediate: It is used as a raw material in the synthesis of the Active Pharmaceutical Ingredient (API) Alfuzosin.[7]
- Flavor and Fragrance Industry: The compound is noted for its pleasant, fruity, or sweet aroma, making it a valuable component in fragrance compositions and flavor profiles.[1][4]
- Polymers, Coatings, and Adhesives: It has been explored for use in the formulation of coatings and adhesives and in the development of biodegradable plastics.[5]

While it is mentioned to have "favorable solubility properties" for use as a solvent in some chemical reactions, specific protocols, performance data, or direct comparisons to THF for this purpose are not readily available.[5]

Clarification: Structural Differences

To avoid confusion, the structural differences between THF, the green solvent 2-MeTHF, and the subject of this note, **Methyl 2-Methyltetrahydrofuran-2-carboxylate**, are illustrated below.

Methyl 2-Methyltetrahydrofuran-2-carboxylate

$C_6H_{10}O_3$

2-Methyltetrahydrofuran (2-MeTHF)

$C_5H_{10}O$

Tetrahydrofuran (THF)

C_4H_8O

[Click to download full resolution via product page](#)

Caption: Molecular structures of THF, 2-MeTHF, and **Methyl 2-Methyltetrahydrofuran-2-carboxylate**.

The Established Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF)

For researchers seeking a sustainable replacement for THF, 2-Methyltetrahydrofuran (2-MeTHF) is the relevant and well-documented choice.^{[3][8]} It is derived from renewable feedstocks and offers several advantages over THF.^{[1][2]}

3.1. Comparative Data: 2-MeTHF vs. THF

Property	2-Methyltetrahydrofuran (2-MeTHF)	Tetrahydrofuran (THF)	Advantage of 2-MeTHF
Source	Renewable (from furfural) ^[2]	Petroleum-based	Sustainable sourcing
Boiling Point	80 °C ^[9]	66 °C ^[9]	Higher boiling point reduces solvent loss
Water Solubility	4.1 g/100 mL (inversely soluble) ^[9]	Miscible in all proportions ^[9]	Enables easier separation from aqueous phases, reducing the need for co-solvents and simplifying recycling. ^[9]
Peroxide Formation	Slower rate of peroxide formation ^[10]	Prone to rapid peroxide formation	Enhanced safety in storage and handling. ^[10]
Reaction Performance	Can lead to improved yields in certain reactions (e.g., Grignard reactions) ^[9]	Standard solvent for many reactions	Potential for process optimization and higher efficiency. ^[9]
Stability	More stable in acidic and basic conditions ^[9]	Can degrade in strong acids	Broader applicability in various reaction conditions

3.2. Experimental Protocols: General Considerations for using 2-MeTHF

While specific protocols are reaction-dependent, here are general guidelines for substituting THF with 2-MeTHF in common synthetic procedures.

Workflow for Solvent Substitution

Caption: General workflow for substituting THF with 2-MeTHF in a chemical process.

Protocol: Example of a Grignard Reaction Work-up

This protocol highlights the key difference in the work-up procedure when using 2-MeTHF compared to THF.

- Reaction Quenching: After the Grignard reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH_4Cl) to quench the reaction.
- Phase Separation (Key Advantage): Transfer the quenched reaction mixture to a separatory funnel. Unlike with THF, which would be fully miscible, the mixture will separate into two distinct layers: an upper organic layer (containing the product in 2-MeTHF) and a lower aqueous layer.^[9]
- Extraction: Drain the lower aqueous layer. The aqueous layer can be extracted one or two more times with small portions of 2-MeTHF or another suitable solvent to ensure complete product recovery.
- Drying and Concentration: Combine the organic layers. Dry the combined organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). Filter off the drying agent and concentrate the solvent using a rotary evaporator to isolate the crude product. The higher boiling point of 2-MeTHF means that slightly higher temperatures or lower pressures may be required for evaporation compared to THF.

Conclusion

In summary, **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is a valuable chemical intermediate with applications in pharmaceuticals and fragrances, but it is not documented as a

green solvent replacement for THF. Researchers and professionals interested in sustainable solvent alternatives should instead consider 2-Methyltetrahydrofuran (2-MeTHF), which offers significant environmental and practical advantages over THF, including its renewable origin, easier separation from water, higher boiling point, and improved safety profile.^{[9][10]} When substituting THF with 2-MeTHF, adjustments to reaction temperature and work-up procedures are the primary considerations for successful implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 37443-42-8: Methyl tetrahydro-2-furoate | CymitQuimica [cymitquimica.com]
- 2. d-nb.info [d-nb.info]
- 3. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 | TCI AMERICA [tcichemicals.com]
- 7. 2-Methyltetrahydrofuroate (CAS 37443-42-8) – Minasolve [minasolve.com]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. chempoint.com [chempoint.com]
- 10. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Methyl 2-Methyltetrahydrofuran-2-carboxylate as a green solvent replacement for THF]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580038#methyl-2-methyltetrahydrofuran-2-carboxylate-as-a-green-solvent-replacement-for-thf>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com